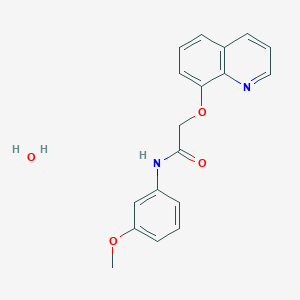

N-(3-Methoxyphenyl)-2-(quinolin-8-yloxy)acetamide hydrate

Description

Properties

CAS No. |

927183-81-1 |

|---|---|

Molecular Formula |

C18H18N2O4 |

Molecular Weight |

326.3 g/mol |

IUPAC Name |

N-(3-methoxyphenyl)-2-quinolin-8-yloxyacetamide;hydrate |

InChI |

InChI=1S/C18H16N2O3.H2O/c1-22-15-8-3-7-14(11-15)20-17(21)12-23-16-9-2-5-13-6-4-10-19-18(13)16;/h2-11H,12H2,1H3,(H,20,21);1H2 |

InChI Key |

HMYSSOGWZQSFKF-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC(=C1)NC(=O)COC2=CC=CC3=C2N=CC=C3.O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Methoxyphenyl)-2-(quinolin-8-yloxy)acetamide hydrate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

Formation of the Quinolin-8-yloxy Intermediate: This step involves the reaction of quinoline with an appropriate halogenating agent to introduce a leaving group, followed by nucleophilic substitution with a suitable hydroxyl group to form the quinolin-8-yloxy intermediate.

Coupling with 3-Methoxyphenyl Acetamide: The quinolin-8-yloxy intermediate is then coupled with 3-methoxyphenyl acetamide under specific conditions, such as the presence of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine, to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-Methoxyphenyl)-2-(quinolin-8-yloxy)acetamide hydrate can undergo various chemical reactions, including:

Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones under oxidative conditions.

Reduction: The compound can be reduced to form amine derivatives using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The acetamide linkage can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Reduction: Reagents like LiAlH4 or sodium borohydride (NaBH4) in anhydrous solvents.

Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions include quinone derivatives, amine derivatives, and various substituted acetamide compounds.

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of N-(3-Methoxyphenyl)-2-(quinolin-8-yloxy)acetamide hydrate typically involves the reaction of quinoline derivatives with specific acetamide structures. The incorporation of the quinoline moiety is significant as it enhances the compound's biological activity. Recent studies have demonstrated various synthetic routes that yield this compound with high purity and yield, often employing methods like refluxing under acidic conditions or using microwave-assisted synthesis for efficiency .

Anticancer Properties

One of the most promising applications of this compound is its anticancer activity. Studies have shown that compounds with quinoline scaffolds exhibit significant cytotoxic effects against various cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer) cells. The mechanism often involves the induction of apoptosis and disruption of the cell cycle, with increased levels of active caspases indicating apoptotic pathways being triggered .

Table 1: Cytotoxic Effects on Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HepG2 | 2.46 | Apoptosis via caspase activation |

| MCF-7 | TBD | Cell cycle arrest |

Antimicrobial Activity

This compound also shows promising antimicrobial properties. Research indicates that it has inhibitory effects against both Gram-positive and Gram-negative bacteria, making it a potential candidate for developing new antibacterial agents. The minimum inhibitory concentration (MIC) values for various bacterial strains suggest that this compound could be effective against resistant strains as well .

Table 2: Antimicrobial Efficacy

| Bacterial Strain | MIC (µg/mL) | Comparison to Standard Drug |

|---|---|---|

| Staphylococcus aureus | 4-16 | Lower than ciprofloxacin |

| Escherichia coli | TBD | TBD |

Antiviral Potential

The antiviral activity of quinoline derivatives has been explored in the context of emerging viral diseases, including those caused by coronaviruses. Preliminary studies suggest that this compound may inhibit viral replication, although further research is necessary to elucidate its exact mechanisms and efficacy against specific viruses .

Case Studies and Research Insights

Several case studies highlight the potential applications of this compound:

- Case Study 1 : A study investigated the compound's effect on HepG2 cells, revealing a significant reduction in cell viability at concentrations above 2 µM, with a notable increase in apoptosis markers such as caspase 9 activation .

- Case Study 2 : Another research project evaluated its antibacterial properties against multi-drug resistant strains, demonstrating that the compound had MIC values significantly lower than those of traditional antibiotics, suggesting a new avenue for treatment options in bacterial infections .

Mechanism of Action

The mechanism by which N-(3-Methoxyphenyl)-2-(quinolin-8-yloxy)acetamide hydrate exerts its effects is complex and involves multiple molecular targets and pathways. It is believed to interact with specific enzymes and receptors, modulating their activity and leading to various biological effects. The quinolin-8-yloxy moiety is particularly important for its binding affinity to certain proteins, while the methoxyphenyl group contributes to its overall stability and solubility.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Variations

The target compound’s structure can be compared to analogs with modifications in three key regions:

Acetamide Nitrogen Substituents: N-Methyl-N-phenyl variant (): Replaces the 3-methoxyphenyl group with methyl and phenyl groups. Benzothiazole derivatives (): Feature a benzothiazole ring (e.g., 6-trifluoromethylbenzothiazole) instead of quinoline. The trifluoromethyl group enhances lipophilicity, while the benzothiazole core may influence π-π stacking efficiency compared to quinoline .

Heterocyclic Moieties: Quinoline vs. Coumarin/Quinoxaline (): Compounds with coumarin (4-methyl-2-oxo-2H-chromen-7-yloxy) or quinoxaline (2,3-diphenylquinoxalin-6-yl) groups differ in aromatic surface area and hydrogen-bonding capacity. For example, coumarin’s lactone ring may confer distinct photophysical properties .

Hydration State: The hydrate form of the target compound contrasts with anhydrous analogs. In N-Methyl-N-phenyl-2-(quinolin-8-yloxy)acetamide monohydrate (), water molecules mediate O–H⋯N/O hydrogen bonds, enhancing crystal packing stability.

Physicochemical Properties

- Dihedral Angles: In N-Methyl-N-phenyl-2-(quinolin-8-yloxy)acetamide monohydrate, the dihedral angle between quinoline and benzene rings is 87.19°, indicating near-orthogonal orientation.

- Hydrate Stability : The hydrate form’s hydrogen-bonding network (e.g., O–H⋯O/N interactions) may improve thermal stability and reduce hygroscopicity relative to anhydrous forms .

Biological Activity

N-(3-Methoxyphenyl)-2-(quinolin-8-yloxy)acetamide hydrate is a compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the synthesis, biological effects, and mechanisms of action associated with this compound, supported by various studies and data tables.

1. Chemical Structure and Synthesis

The compound this compound is characterized by its unique molecular structure that combines a methoxyphenyl moiety with a quinoline derivative. The synthesis typically involves multi-step reactions, including the coupling of 8-hydroxyquinoline derivatives with various aryl and acyl groups.

Synthesis Overview:

- Starting Materials: 8-Hydroxyquinoline, methoxyphenyl derivatives, acetic anhydride.

- Key Steps:

- Formation of the quinoline-acetamide bond.

- Hydration to yield the hydrate form.

2.1 Antimicrobial Activity

Research indicates that compounds containing the quinoline nucleus exhibit significant antimicrobial properties. For instance, derivatives similar to N-(3-Methoxyphenyl)-2-(quinolin-8-yloxy)acetamide have shown effective inhibition against both Gram-positive and Gram-negative bacterial strains.

Table 1: Antimicrobial Activity Data

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| N-(3-Methoxyphenyl)-2-(quinolin-8-yloxy)acetamide | Staphylococcus aureus | 4 µg/mL |

| Escherichia coli | 8 µg/mL | |

| Pseudomonas aeruginosa | 16 µg/mL |

The compound's effectiveness is attributed to its ability to disrupt bacterial cell division, potentially targeting proteins involved in cell wall synthesis .

2.2 Anticancer Activity

In addition to antimicrobial effects, this compound has demonstrated promising anticancer activity. Studies have shown that it can induce apoptosis in cancer cell lines such as HepG2 (liver cancer).

Table 2: Anticancer Activity Data

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| N-(3-Methoxyphenyl)-2-(quinolin-8-yloxy)acetamide | HepG2 | 5.0 |

| MCF-7 | 6.5 | |

| HCT116 | 4.0 |

Mechanistic studies suggest that the compound inhibits tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis .

The biological activity of this compound can be attributed to several mechanisms:

- Tubulin Inhibition: The compound interferes with microtubule dynamics, which is crucial for mitotic spindle formation during cell division.

- Apoptosis Induction: Enhanced levels of active caspase-9 have been observed in treated cells, indicating activation of the intrinsic apoptotic pathway.

- Antimicrobial Mechanism: The compound may disrupt bacterial membrane integrity or inhibit essential enzymes involved in metabolic processes.

4. Case Studies

Recent studies have explored the efficacy of this compound in various experimental settings:

- HepG2 Cell Study: A study reported a significant reduction in cell viability at concentrations as low as 5 µM, with detailed flow cytometry analysis confirming apoptosis induction through caspase activation.

- Antibacterial Efficacy: In vitro testing revealed that the compound exhibited higher antibacterial activity compared to standard antibiotics, suggesting its potential as a novel therapeutic agent against resistant bacterial strains.

Q & A

Basic: What synthetic routes are commonly employed to prepare N-(3-Methoxyphenyl)-2-(quinolin-8-yloxy)acetamide hydrate?

The compound is synthesized via a multi-step approach. First, 8-hydroxyquinoline reacts with ethyl chloroacetate in dry acetone to form the ethyl ester intermediate. Subsequent reaction with hydrazine hydrate yields 2-(quinolin-8-yloxy)acetohydrazide (81.3% yield, m.p. 138°C) . This hydrazide is then condensed with substituted cinnamate derivatives in ethanol under reflux with glacial acetic acid catalysis, followed by chromatographic purification (CH₂Cl₂/MeOH 97:3) . For the methoxyphenyl moiety, acetylation of 3-methoxyaniline with acetic anhydride in acetonitrile is a key step, yielding intermediates like N-(3-methoxyphenyl)acetamide .

Basic: How is the crystal structure of this compound characterized?

Single-crystal X-ray diffraction (296 K) reveals an orthorhombic system (space group P2₁2₁2₁) with lattice parameters a = 6.6028 Å, b = 14.9207 Å, c = 16.3505 Å. The dihedral angle between the quinoline and benzene rings is 87.19°, indicating near-perpendicularity. Intermolecular O–H⋯N and O–H⋯O hydrogen bonds involving the hydrate water stabilize the lattice . Refinement parameters: R = 0.039, wR = 0.101, data-to-parameter ratio = 18.0 .

Advanced: How does the dihedral angle between the quinoline and aromatic rings influence bioactivity?

The near-orthogonal orientation (87.19°) creates a rigid, planar structure that may enhance DNA intercalation or protein binding. This conformation reduces steric hindrance, facilitating interactions with hydrophobic pockets in targets like topoisomerases. Comparative studies of analogs with varying dihedral angles (e.g., 60°–90°) could correlate structural flexibility with cytotoxic activity .

Advanced: What computational methods are suitable for studying ligand-receptor interactions?

The Glide docking algorithm (Schrödinger Suite) is recommended. It performs a systematic conformational search with OPLS-AA force field optimization and Monte Carlo sampling. Validation using 282 co-crystallized PDB complexes shows <1 Å RMSD in 50% of cases, outperforming GOLD and FlexX . For this compound, grid generation should account for the hydrate’s hydrogen-bonding network .

Basic: What analytical techniques confirm purity and structure post-synthesis?

- Elemental analysis : Validate C, H, N content (e.g., C 61.59%, H 4.84%, N 10.18% vs. calculated values) .

- ¹H-NMR : Characterize methoxy (δ ~3.8 ppm), quinoline protons (δ 7.5–8.9 ppm), and hydrate O–H (δ 1.5–2.5 ppm) .

- Chromatography : Use CH₂Cl₂/MeOH (97:3) for purification and TLC for intermediate monitoring .

Advanced: How can contradictions in cytotoxic activity data be resolved?

Discrepancies may arise from hydration state variations or impurity profiles. Strategies include:

- Comparative crystallography : Assess if hydrate vs. anhydrous forms alter binding (e.g., hydrogen-bonding patterns) .

- Computational docking : Compare binding affinities of derivatives using Glide to identify critical substituents .

- SAR analysis : Test hybrids like (Z)-aryl-N-(1-aryl-3-oxo-propen-2-yl)benzamides to isolate cytotoxic motifs .

Advanced: What role does the hydrate form play in stability and solubility?

The hydrate water forms O–H⋯N/O bonds with the acetamide and quinoline groups, enhancing lattice stability. This reduces hygroscopicity and may improve aqueous solubility compared to anhydrous analogs. Thermogravimetric analysis (TGA) can quantify water loss (typically 5–10% weight loss below 100°C) .

Basic: What are key intermediates in its synthesis?

- 2-(Quinolin-8-yloxy)acetohydrazide : Synthesized from 8-hydroxyquinoline and ethyl chloroacetate .

- N-(3-Methoxyphenyl)acetamide : Prepared via acetylation of 3-methoxyaniline .

- Ethyl 2-(arylamido)-cinnamate : Used in hybrid formation through condensation .

Advanced: Can this compound act as a fluorescent sensor for metal ions?

While not directly reported, structural analogs like N-(quinolin-8-yl)-2-(quinolin-8-yloxy)acetamide (HL) exhibit Cd²⁺/Zn²⁺ selectivity via photoinduced electron transfer (PET) and internal charge transfer (ICT) . Modifying the methoxyphenyl group could tune selectivity. Fluorescence titration and X-ray crystallography (1:1 Cd²⁺/HL complex) are recommended for validation .

Advanced: How do substituents on the phenyl ring affect pharmacological activity?

- Methoxy position : 3-Methoxy (vs. 4- or 5-) optimizes steric and electronic effects for target binding.

- Hybrid derivatives : Cinnamide hybrids (e.g., furan-2-yl or trimethoxybenzamide) show enhanced cytotoxicity (e.g., 62% yield, m.p. 249–251°C) .

- SAR studies : Replace methoxy with halogens or bulkier groups to assess logP and binding affinity trade-offs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.